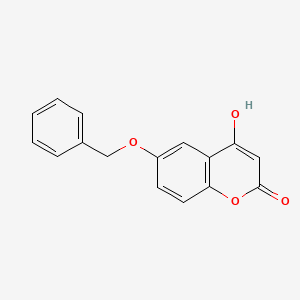

4-Hydroxy-6-benzyloxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVAZEDQAFICLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716058 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-65-5 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 Hydroxy 6 Benzyloxycoumarin and Its Analogues

Mechanistic Role of the 4-Hydroxyl Group in Biological Efficacy

The 4-hydroxyl group is a critical determinant for the biological activity of many coumarin (B35378) derivatives, particularly their well-known anticoagulant effects. wikipedia.orgjapsonline.com While 4-hydroxycoumarin (B602359) itself does not possess anticoagulant properties, its presence is a minimal requirement for this activity in its derivatives. japsonline.com The primary mechanism involves the inhibition of the vitamin K epoxide reductase enzyme, which is essential for the recycling of vitamin K. wikipedia.org This inhibition leads to a depletion of reduced vitamin K, thereby hindering the synthesis of clotting factors. wikipedia.org The 4-hydroxyl group's weakly acidic nature, conferred by its position on the coumarin scaffold, allows the molecule to become water-soluble under slightly alkaline conditions, which is a significant property for its biological action. japsonline.com

The 4-hydroxyl group also plays a role in other biological activities. For instance, in antioxidant activity, the presence of hydroxyl groups on the coumarin scaffold is often correlated with antiradical efficiency. areeo.ac.ircdnsciencepub.com Specifically, the 4-hydroxyl group, often in conjunction with other substituents, contributes to the molecule's ability to scavenge free radicals. cdnsciencepub.com Research has shown that the 4-hydroxyl group, along with a 3-substituent, is essential for significant anticoagulant activity. japsonline.comhu.edu.jo Furthermore, the ability of the 4-hydroxyl group to form hydrogen bonds can have a major effect on enzyme site binding, influencing the pharmacological outcome. nih.gov

Contribution of the C-6 Benzyloxy Substitution to Pharmacological Profiles

The substitution at the C-6 position of the coumarin ring significantly modulates the pharmacological profile of the molecule. The introduction of a benzyloxy group at this position can influence various biological activities, including antioxidant, anticancer, and anti-HIV effects. nih.govmdpi.com

In the context of antioxidant activity, substitutions at the C-6 position have been shown to enhance the radical scavenging potential of 4-hydroxycoumarin derivatives. cdnsciencepub.com Specifically, a benzyloxy group, with its aromatic ring, can contribute to the delocalization of electrons, thereby stabilizing the radical formed after hydrogen donation and enhancing antioxidant capacity.

Regarding anticancer activity, SAR studies have indicated that substitution at the C-6 position of the coumarin nucleus can yield the best cytotoxic properties, followed by substitution at the C-8 position. nih.gov The nature of the substituent is critical; for instance, the introduction of a benzyloxy group can impact the lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes and interact with intracellular targets. nih.gov However, in some cases, the introduction of a benzyloxy group at other positions, such as C-7, has been shown to decrease the affinity for certain targets like monoamine oxidase B (MAO-B). mdpi.com

Furthermore, in the context of anti-HIV activity, the presence of an isopentenyl group at C-6 has been highlighted as important for the anti-HIV reverse transcriptase effect, suggesting that the nature and size of the substituent at this position are crucial for specific biological interactions. nih.gov While direct data on the 6-benzyloxy group's contribution to anti-HIV activity is less specific, the general importance of C-6 substitution is well-established.

Positional and Substituent Effects on Biological Activity

The biological activity of 4-hydroxycoumarin derivatives is highly dependent on the nature and position of various substituents on the coumarin ring system. nih.govmdpi.com The introduction of different functional groups at various positions can lead to a wide spectrum of pharmacological activities, including anticoagulant, antimicrobial, anticancer, and antioxidant effects. nih.govmdpi.comresearchgate.net

For anticoagulant activity, a large aromatic substituent at the 3-position is a requirement, in addition to the 4-hydroxyl group. wikipedia.org The nature of this substituent can fine-tune the potency. For instance, the presence of a chlorine atom at the para-position of a phenyl ring at C-3 results in potent anticoagulant activity compared to other substituents like a nitro group. mdpi.com

In terms of antimicrobial activity, the presence of halogens, such as chlorine or bromine, on the benzene (B151609) ring of the coumarin nucleus generally increases the activity. researchgate.netresearchgate.net Specifically, substitutions at the C-6 position have been found to be excellent for modulating antimicrobial potency. nih.gov The order of efficiency for some substituents at C-6 was found to be -CH3 > 7,8-Benzo > -Cl > -OCH3. nih.gov

For anticancer activity, the position of substitution is critical. Studies have shown that substitution at the C-6 position often provides the best anticancer activity, followed by C-8. nih.gov The type of substituent also plays a significant role. For example, 3-alkyl substituted 4-methylcoumarins have shown inhibitory effects on the proliferation of certain cancer cell lines. chapman.edu

The antioxidant activity is also heavily influenced by the substitution pattern. The number and position of hydroxyl groups are key determinants of antioxidant capacity. cdnsciencepub.com Research has indicated that substitutions at the C-6 position can enhance scavenging potential. cdnsciencepub.com For example, a methoxy (B1213986) group at C-6 in 4-hydroxycoumarin has been shown to outperform butylated hydroxytoluene (BHT) and ascorbic acid in DPPH radical scavenging. cdnsciencepub.com

The following table summarizes the effects of different substituents on the biological activities of coumarin derivatives based on available research findings.

| Position | Substituent | Biological Activity | Finding | Reference |

| C-3 | Large aromatic group | Anticoagulant | Required for activity. | wikipedia.org |

| C-3 | Phenyl with p-Chloro | Anticoagulant | More potent than nitro or other halogens. | mdpi.com |

| C-6 | Halogens (Cl, Br) | Antimicrobial | Generally increases activity. | researchgate.netresearchgate.net |

| C-6 | -CH3 | Antimicrobial | More efficient than 7,8-Benzo, -Cl, or -OCH3. | nih.gov |

| C-6 | Various | Anticancer | Often provides the best activity. | nih.gov |

| C-6 | -OCH3 | Antioxidant | High DPPH scavenging activity. | cdnsciencepub.com |

| C-8 | Various | Anticancer | Second best position for activity after C-6. | nih.gov |

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional structure and stereochemistry of 4-hydroxycoumarin derivatives are crucial for their interaction with biological targets and, consequently, their pharmacological activity. Conformational analysis helps in understanding the spatial arrangement of atoms in a molecule, which can influence its binding affinity to enzymes and receptors.

For 4-hydroxycoumarin derivatives, the stereochemistry at the C-3 position is particularly important. For instance, in the case of warfarin (B611796), a well-known anticoagulant, the S-(-) isomer is approximately 5 to 8 times more potent than the R-(+) isomer, although the commercial product is a racemic mixture. japsonline.com This highlights the stereospecificity of the interaction with the target enzyme, vitamin K epoxide reductase.

The biological activity of di-(4-hydroxycoumarin) derivatives is also closely related to their stereochemistry. researchgate.net The specific character of the structure-activity relationship in these compounds can be revealed by detailed knowledge of their molecular and electronic structures. researchgate.net Furthermore, the conformation of aminocoumarin derivatives of resorc nih.govarene has been shown to be controlled by the polarity of the solvent, indicating that the environment can influence the active conformation of the molecule. rsc.org

Biological Activity Spectrum and Molecular Mechanistic Investigations of 4 Hydroxy 6 Benzyloxycoumarin Derivatives

Enzyme Modulation and Inhibition

Derivatives of 4-hydroxycoumarin (B602359) have demonstrated significant capabilities as modulators and inhibitors of a range of enzymes critical to various physiological and pathological processes.

Anticoagulant Pathways: Vitamin K Epoxide Reductase Inhibition

The most well-documented enzymatic activity of 4-hydroxycoumarin derivatives is their role as anticoagulants. researchgate.netsyniutajournals.commdpi.com These compounds function as vitamin K antagonists, specifically targeting and inhibiting the enzyme Vitamin K epoxide reductase (VKOR). researchgate.netmdpi.com This enzyme is crucial for the vitamin K cycle, a process necessary for the synthesis of active coagulation factors in the liver. By inhibiting VKOR, these derivatives disrupt the cycle, leading to a reduction in the production of functional clotting factors and thereby exerting their anticoagulant effect. researchgate.netmdpi.com The 4-hydroxycoumarin scaffold is the core chemical structure for a class of anticoagulant drugs. syniutajournals.comwikipedia.org For a compound in this class to exhibit anticoagulant activity, a large aromatic substituent at the 3-position of the 4-hydroxycoumarin ring is required. mdpi.com

Monoamine Oxidase (MAO-A/B) Regulatory Effects

Investigations into the neurological effects of coumarin (B35378) derivatives have identified them as potent inhibitors of monoamine oxidases (MAO), enzymes responsible for the degradation of key neurotransmitters. There are two isoforms of this enzyme, MAO-A and MAO-B, which are involved in the development of various neurological disorders.

Recent studies have explored the structure-activity relationships of coumarin derivatives in MAO inhibition. It has been found that substitutions on the coumarin ring can significantly influence both the potency and selectivity of MAO inhibition. For instance, the introduction of a phenyl group at the 3-position of the coumarin scaffold has been shown to enhance MAO-B inhibition, while a 4-phenyl substitution is more effective for MAO-A inhibition. The nature and position of substituents on the coumarin scaffold play a crucial role in determining the inhibitory activity and selectivity towards MAO-A and MAO-B.

One study synthesized a series of 7-oxycoumarin derivatives and tested their in vitro and in vivo MAO inhibitory effects. bohrium.com The results revealed exceptionally potent and selective MAO-A inhibitors, with some compounds exhibiting Ki values in the picomolar range. bohrium.com Molecular modeling studies have further elucidated the interactions between these coumarin derivatives and the binding sites of MAO-A and MAO-B. bohrium.com

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases (ChE), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. A variety of 4-hydroxycoumarin derivatives have been synthesized and evaluated for their ChE inhibitory potential.

One study designed and synthesized a series of 4-hydroxycoumarin derivatives as new AChE inhibitors. mdpi.com Among the tested compounds, an N-(1-benzylpiperidin-4-yl)acetamide derivative displayed the highest AChE inhibitory activity with an IC50 value of 1.2 μM and showed good selectivity for AChE over BChE. mdpi.com Docking studies of this potent inhibitor indicated that its benzylpiperidine moiety interacts with Phe330 in the active site, while the coumarin moiety forms a π-π interaction with Trp279 of the peripheral anionic site, stabilizing the ligand within the enzyme's active site. mdpi.com

Another research effort focused on coumarin-based N-benzyl pyridinium (B92312) derivatives. mdpi.com One compound in this series demonstrated potent anticholinesterase activity with IC50 values of 0.247 µM for AChE and 1.68 µM for BChE. mdpi.com Docking studies revealed that this inhibitor occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com

The inhibitory activities of various khellactone (B107364) coumarin derivatives have also been investigated. nih.gov One derivative was found to be a potent and selective inhibitor of BChE with an IC50 value of 7.22 µM, while another was a selective inhibitor of AChE with an IC50 of 9.28 µM. nih.gov Kinetic studies indicated that these inhibitions were reversible and of a mixed type. nih.gov

Inhibition of HIV Integrase

While much of the anti-HIV research on coumarins has focused on reverse transcriptase and protease, there is evidence to suggest their potential as HIV integrase inhibitors. HIV integrase is a crucial enzyme for the replication of the virus, as it facilitates the integration of the viral DNA into the host cell's genome.

In a study primarily focused on the inhibition of HIV-1 protease by novel 4-hydroxycoumarin derivatives, one compound showed a significant inhibition of virus infectivity (76-78%) that was notably higher than its measured antiprotease activity (25%). rsc.org The researchers suggested that this discrepancy could be explained by an additional anti-integrase activity, noting that some 4-hydroxycoumarin derivatives are known to be integrase inhibitors. rsc.org This highlights the potential for multi-target anti-HIV activity within this class of compounds.

Diverse Enzyme Targets (e.g., Lipoxygenases, DNA Polymerases, Reverse Transcriptases, G Protein-Coupled Receptors)

The enzymatic inhibitory profile of 4-hydroxycoumarin derivatives extends to other significant targets.

Lipoxygenases: Certain coumarin derivatives have shown potent inhibitory activity against lipoxygenases (LOXs), enzymes involved in the inflammatory process. nih.gov A study on the lipoxygenase inhibition activity of various coumarin derivatives found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was the strongest inhibitor of soybean LOX-3, with an inhibition of 96.6%. mdpi.comscilit.com Molecular docking studies supported these findings, indicating a high affinity of this compound for both soybean LOX-3 and human 5-LOX. scilit.com

DNA Polymerases and Reverse Transcriptases: Coumarin derivatives have been investigated for their ability to inhibit DNA polymerases and reverse transcriptases, which are key enzymes in viral replication and cancer progression. researcher.life Natural and synthetic coumarins have demonstrated inhibitory effects on these enzymes. researcher.life For example, some derivatives have shown activity against myeloid murine leukemia virus-reverse transcriptase (MMLV-RT) and Taq DNA polymerase. wikipedia.orgsemanticscholar.org

G Protein-Coupled Receptors (GPCRs): A study focused on developing coumarin derivatives as modulators of G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. nih.govmdpi.comnih.govmdpi.com The research led to the synthesis of a series of coumarin derivatives, some of which showed remarkable GPCR activation potency with EC50 values in the low nanomolar range, while others acted as significant GPCR inhibitors with IC50 values also in the nanomolar range. nih.gov This suggests that the coumarin scaffold can be modified to produce both agonists and antagonists for this important class of receptors. nih.gov

Antimicrobial Research Endeavors

Derivatives of 4-hydroxycoumarin have been the subject of numerous studies investigating their potential as antimicrobial agents. These compounds have demonstrated a range of activities against various bacterial and fungal strains.

The antibacterial potential of a series of newly synthesized 4-hydroxycoumarin derivatives was evaluated against Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). nih.gov Several compounds showed favorable activity against S. aureus, with zones of inhibition comparable to the standard drug ciprofloxacin. nih.gov Other derivatives were found to be active against S. typhimurium. nih.gov

Another study explored the antimicrobial activity of dimer and tetramer type derivatives of 4-hydroxycoumarin. scilit.com The newly synthesized compounds exhibited antibacterial activity, primarily against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. scilit.comnih.gov The activity against the fungus Candida albicans was weaker, and no activity was observed against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. scilit.comnih.gov

The antifungal properties of coumarins have also been a significant area of research. nih.gov Coumarin and its derivatives have been shown to inhibit the growth of various fungal pathogens, including human pathogens like Candida albicans and plant fungal pathogens. nih.gov The mechanism of antifungal action is thought to involve the induction of apoptosis in the fungal cells, characterized by features such as DNA fragmentation and nuclear condensation.

The following table summarizes the antimicrobial activity of selected 4-hydroxycoumarin derivatives from a study, showing the zone of inhibition against different microbial strains.

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 26.5 ± 0.84 |

| Derivative B | Staphylococcus aureus | 26.0 ± 0.56 |

| Derivative C | Staphylococcus aureus | 26.0 ± 0.26 |

| Derivative D | Salmonella typhimurium | 19.5 ± 0.59 |

| Derivative E | Salmonella typhimurium | 19.5 ± 0.32 |

| Ciprofloxacin (Standard) | Staphylococcus aureus | 38.5 ± 0.74 |

| Ciprofloxacin (Standard) | Salmonella typhimurium | 33.5 ± 0.77 |

Antibacterial Efficacy and Mechanistic Investigations

Derivatives of 4-hydroxycoumarin have demonstrated a varied spectrum of antibacterial activity, with studies often indicating greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.govresearchgate.net Newly synthesized derivatives have shown notable growth inhibition of Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while exhibiting weaker or no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov For instance, certain 3,3'-(arylmethylidene)bis(4-hydroxycoumarin) derivatives showed significant activity against S. aureus, with one compound producing an inhibition zone of 34.5 mm. nih.gov

In other studies, specific 4-hydroxycoumarin derivatives were effective against both Gram-positive (S. aureus) and Gram-negative (Salmonella typhimurium) bacteria. scielo.br Compounds featuring a 4-hydroxy-6-nitrocoumarin (B2660790) scaffold showed favorable activity against S. aureus, with zones of inhibition reaching up to 26.5 ± 0.84 mm, comparable to the standard drug ciprofloxacin. scielo.br Conversely, other derivatives from the same series were more active against S. typhimurium. scielo.br Generally, 4-phenyl hydroxycoumarins have shown better activity against Gram-positive bacteria (MIC = 0.01–2.50 mg/mL) than Gram-negative bacteria (MIC = 0.16–10.00 mg/mL). researchgate.net

The proposed mechanisms behind the antibacterial action of hydroxycoumarins involve the disruption of cellular integrity and function. nih.gov Studies on the phytopathogen Ralstonia solanacearum suggest that hydroxycoumarins may exert their effect by mechanically destroying the cell membrane. nih.gov Furthermore, these compounds have been shown to inhibit biofilm formation, a key virulence factor for many bacteria. nih.gov This antibiofilm effect may be linked to the repression of flagellar genes, which are crucial for bacterial motility and biofilm development. nih.gov The fundamental mechanisms of antimicrobial agents can include altering the drug's target receptor, reducing drug accumulation within the cell, inactivating the drug, or developing resistant metabolic pathways. nih.gov For coumarins, it is hypothesized that hydroxyl groups substituted on the coumarin skeleton increase hydrophobicity and lipophilicity, promoting the compound's association with the bacterial membrane and enhancing its antibacterial effect. nih.gov

Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Inhibition Zone | 34.5 mm | nih.gov |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | Inhibition Zone | 24 mm | nih.gov |

| 4-Hydroxy-6-nitrocoumarin derivative (Compound 2) | Staphylococcus aureus | Inhibition Zone | 26.5 ± 0.84 mm | scielo.br |

| 4-Hydroxy-6-nitrocoumarin derivative (Compound 5) | Salmonella typhimurium | Inhibition Zone | 19.5 ± 0.59 mm | scielo.br |

| 5,7-dihydroxy-4-phenyl coumarin | Gram-positive bacteria | MIC Range | 0.01–2.50 mg/mL | researchgate.net |

| Daphnetin (7,8-dihydroxycoumarin) | Ralstonia solanacearum | MIC | 64 mg/L | nih.gov |

| Esculetin (6,7-dihydroxycoumarin) | Ralstonia solanacearum | MIC | 192 mg/L | nih.gov |

Antifungal Properties and Associated SAR

Coumarin derivatives have been recognized for their significant antifungal properties. researchgate.net Specifically, 3-arylcarbamoyl-4-hydroxycoumarins and 3-acylamino-4-hydroxycoumarins have been synthesized and tested, showing moderate to significant activity. nih.gov Research into 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated notable antifungal activity against Aspergillus fumigatus and A. flavus, with a Minimum Inhibition Concentration (MIC) value of 16 μg/mL. nih.gov This compound was found to inhibit both mycelial growth and the germination of conidia. researchgate.net The mechanism of action appears to involve disruption of the fungal cell wall. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the features that enhance the antifungal efficacy of coumarin derivatives. O-substitutions on the coumarin ring are considered essential for antifungal activity. nih.gov Studies have shown that the introduction of electron-withdrawing groups, such as through acetylation, can favor antifungal activity. nih.gov For instance, acetylated derivatives of 4-, 6-, and 7-hydroxycoumarins were found to be the most active compounds within their respective series. nih.gov In another series of spirotryprostatin A derivatives, the spirotryprostatin A scaffold itself was found to be crucial for enhancing antifungal capacity against various phytopathogenic fungi. mdpi.com These derivatives showed broad-spectrum activity with MIC values ranging from 8 to 32 µg/mL against fungi like Fusarium solani and Alternaria alternata. mdpi.com

The combination of coumarin derivatives with existing antifungal drugs has also been explored. At subinhibitory concentrations, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one enhanced the in vitro effects of azoles like voriconazole (B182144) and itraconazole, displaying an additive effect. nih.govresearchgate.net This suggests a potential for these derivatives to be used in combination therapies to overcome drug resistance or reduce dosages. nih.gov

Antiviral Activities (excluding HIV)

Certain 4-hydroxycoumarin derivatives have demonstrated a broad spectrum of activity against various DNA and RNA viruses, excluding HIV. mdpi.com Research on benzylidene-bis-(4-hydroxycoumarin) and benzopyrano-coumarin derivatives has revealed inhibitory effects against several viral pathogens. mdpi.com

One derivative, the 4-bromobenzylidene derivative of bis-(4-hydroxycoumarin), was found to possess inhibitory activity against Herpes Simplex Virus-1 (HSV-1, KOS strain), Herpes Simplex Virus-2 (HSV-2, G strain), and vaccinia virus. mdpi.com This compound was effective at concentrations between 9–12 μM, with a minimum cytotoxic concentration (MCC) greater than 20 μM, indicating a degree of selectivity for the virus over the host cells. mdpi.com

Furthermore, a number of other derivatives in the same study showed potent activity against Feline Herpes Virus. mdpi.com These compounds exhibited 50% effective concentrations (EC50) in the range of 5–8.1 μM. The cytotoxicity of these active compounds was 4- to 7-fold higher than their effective antiviral concentrations, suggesting a favorable therapeutic window in these in vitro models. mdpi.com

Table 2: Antiviral Activity of Selected Benzylidene-bis-(4-hydroxycoumarin) Derivatives

| Compound | Virus | EC50 / Inhibitory Concentration | Minimum Cytotoxic Concentration (MCC) | Reference |

|---|---|---|---|---|

| 4-bromobenzylidene derivative | HSV-1 (KOS), HSV-2 (G), Vaccinia Virus | 9–12 μM | >20 μM | mdpi.com |

| 4-chlorobenzylidene derivative | Feline Herpes Virus | 5.0 ± 1.2 μM | 20 μM | mdpi.com |

| 4-methylbenzylidene derivative | Feline Herpes Virus | 5.0 ± 0.5 μM | 35 μM | mdpi.com |

| 4-methoxybenzylidene derivative | Feline Herpes Virus | 6.4 ± 1.6 μM | 25 μM | mdpi.com |

| 3-nitrobenzylidene derivative | Feline Herpes Virus | 8.1 ± 1.2 μM | 40 μM | mdpi.com |

Antioxidant and Redox Homeostasis Regulation

The phenolic moiety present in 4-hydroxycoumarins underscores their potential to modulate the balance between free radicals and antioxidant systems. nih.govresearchgate.net Many derivatives of 4-hydroxycoumarin have been investigated for their ability to act as antioxidants, with their mechanism often attributed to their capacity to scavenge reactive oxygen species (ROS). researchgate.netmdpi.com The structural features of these compounds, particularly the presence and position of hydroxyl groups, are key determinants of their antioxidant potential. researchgate.net The antioxidant activity of polyphenolic compounds like coumarins can be exerted through various mechanisms, including hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). nih.govmdpi.com Substitutions at the C6 position of the coumarin scaffold, in particular, appear to enhance scavenging potential. researchgate.netscholaris.ca

In Vitro Free Radical Scavenging Assays and Methodologies

The antioxidant capacity of 4-hydroxycoumarin derivatives is commonly evaluated using a variety of in vitro assays that measure their ability to scavenge stable free radicals. The most frequently used methods include the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govscholaris.ca

In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. japer.in Several synthetic 4-hydroxycoumarin derivatives have demonstrated a higher DPPH scavenging capacity than the standard antioxidant butylated hydroxytoluene (BHT). nih.govscholaris.ca For example, 4-hydroxy-6-methoxy-2H-chromen-2-one showed an IC50 value of 0.05 mmol/L, outperforming both BHT (IC50 = 0.58 mmol/L) and ascorbic acid (IC50 = 0.06 mmol/L). nih.govresearchgate.net

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. A number of hydroxycoumarins have shown scavenging capacity against ABTS•+ that is greater than or comparable to Trolox, a water-soluble analog of vitamin E. nih.govscholaris.ca Other methodologies used to assess antioxidant potential include superoxide (B77818) and nitric oxide radical scavenging assays. japer.in The superoxide radical scavenging activity is often measured by the riboflavin/light/NBT (Nitro blue tetrazolium) reduction method, where the antioxidant inhibits the reduction of NBT by superoxide radicals. japer.in

Table 3: In Vitro Radical Scavenging Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound | Assay | IC50 Value | Standard / Comparison | Reference |

|---|---|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | DPPH• | 0.05 mmol/L | Ascorbic Acid (0.06 mmol/L) | nih.govresearchgate.net |

| Synthetic Coumarin (4g) | DPPH• | > BHT (0.58 mmol/L) | Butylated Hydroxytoluene (BHT) | nih.govscholaris.ca |

| Commercial Coumarin (C3) | ABTS•+ | > Trolox (34.34 µmol/L) | Trolox | nih.govscholaris.ca |

| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | ABTS•+ | > Trolox (34.34 µmol/L) | Trolox | nih.govscholaris.ca |

| Commercial Coumarin (C1) | ABTS•+ | Comparable to Trolox | Trolox | nih.govscholaris.ca |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of 4-hydroxycoumarin derivatives within a biological system may involve interactions with cellular components to regulate redox homeostasis. Antioxidants can exert their effects by stimulating the body's endogenous antioxidant defense systems. mdpi.com This includes key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov

SODs are crucial enzymes that catalyze the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. mdpi.com Catalase and glutathione peroxidase then work to detoxify hydrogen peroxide, converting it to water. mdpi.comnih.gov It is plausible that hydroxycoumarin derivatives could indirectly exert antioxidant activity by modulating the activity of these enzymes, thereby bolstering the cell's ability to cope with oxidative stress. mdpi.com The antioxidant mechanisms of phenolic compounds are generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). rsc.org Alternatively, a sequential proton loss electron transfer (SPLET) or a single electron transfer-proton transfer (SET-PT) mechanism may occur, depending on the specific structure of the compound and its environment. mdpi.comrsc.org The specific cellular antioxidant mechanisms for 4-hydroxy-6-benzyloxycoumarin derivatives are still an area of active investigation.

Antiproliferative and Anticancer Research

Derivatives of the coumarin scaffold are widely investigated in the design of novel anticancer agents. mdpi.comnih.gov Modifications at the C4 and C6 positions of the coumarin ring have yielded compounds with promising antiproliferative activity against various human cancer cell lines. nih.gov

One study reported that a 4-p-hydroxy phenol-6-pinacol borane (B79455) coumarin derivative exhibited significant anticancer activity in a dose-dependent manner, while showing low toxicity to normal cells. nih.gov The mechanism of action for this compound was identified as the induction of G2/M phase cell cycle arrest and apoptosis. nih.gov Similarly, benzyloxy dihydropyrimidinones, which can be considered related structures, have shown good antiproliferative activity against human solid tumor cell lines, with GI50 values (concentration for 50% growth inhibition) below 5 μM for several compounds. nih.gov The most potent derivative in that series displayed GI50 values in the range of 1.1–3.1 μM across all tested cell lines. nih.gov

In other research, 3-formyl-4-hydroxycoumarin-derived enamines were evaluated for their anti-tumor potential. nih.gov Several of these compounds showed better activity than the standard drug Vinblastine in a potato disc tumor assay. One derivative, compound 4g, was particularly potent with an IC50 value of 1.12 ± 0.2 mg/mL, compared to Vinblastine's IC50 of 7.5 ± 0.6 mg/mL. nih.gov These findings highlight the potential for developing 4-hydroxycoumarin derivatives as effective antiproliferative and anticancer agents. mdpi.comnih.gov

Table 4: Antiproliferative Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Cell Lines | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-p-hydroxy phenol-6-pinacol borane coumarin (25) | Human cancer cell lines | Antiproliferative Activity | Dose-dependent activity | nih.gov |

| Benzyloxy dihydropyrimidinones | Six human solid tumor cell lines | GI50 | < 5 μM (for 6 compounds) | nih.gov |

| Most potent benzyloxy dihydropyrimidinone derivative | All tested cell lines | GI50 | 1.1–3.1 μM | nih.gov |

| 3-formyl-4-hydroxycoumarin-derived enamine (4g) | Agrobacterium tumefaciens-induced tumors | IC50 | 1.12 ± 0.2 mg/mL | nih.gov |

| Vinblastine (Standard) | Agrobacterium tumefaciens-induced tumors | IC50 | 7.5 ± 0.6 mg/mL | nih.gov |

Neuroprotective and Neurotherapeutic Research

Coumarin derivatives have emerged as compounds of interest in the field of neuroprotection and neurotherapeutics. In silico analyses have suggested that 4-hydroxycoumarin (4-HC) possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. nih.govnih.gov Molecular docking studies further indicate that its neuroprotective effects may be mediated through interactions with N-methyl-D-aspartate receptors (NMDAR) or by inhibiting inducible nitric oxide synthase (iNOS). nih.govnih.gov

More recent research has focused on specific coumarin derivatives for their potential in treating neurodegenerative diseases characterized by protein aggregation, such as tauopathies. Certain derivatives, like LMDS-1 and LMDS-2, have been shown to provide neuroprotection by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway. nih.gov This activation leads to a reduction in caspase activity and promotes neurite outgrowth in neuronal cells. nih.gov The neuroprotective effects are linked to the activation of downstream ERK, PI3K-AKT, and CREB signaling. nih.gov Furthermore, benzyloxy benzamide (B126) derivatives have been investigated as neuroprotective agents that function by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a strategy aimed at mitigating neuronal damage in conditions like ischemic stroke. nih.gov

| Mechanism | Derivative Class/Compound | Key Findings |

| NMDA Receptor / iNOS Modulation | 4-Hydroxycoumarin | Predicted to cross the blood-brain barrier and mediate effects through NMDAR or iNOS inhibition. nih.govnih.gov |

| TRKB Signaling Activation | Coumarin derivatives (LMDS-1/2) | Exerts neuroprotection, reduces caspase activity, and promotes neurite outgrowth in a tauopathy model. nih.gov |

| PSD95-nNOS PPI Disruption | Benzyloxy benzamide derivatives | Offers neuroprotection against glutamate-induced damage. nih.gov |

Anti-inflammatory Response Modulation

The modulation of inflammatory responses is a well-documented pharmacological property of 4-hydroxycoumarin and its derivatives. nih.govmdpi.com These compounds have demonstrated the ability to significantly reduce leukocyte migration and decrease levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com The underlying mechanism is proposed to involve the inhibition of the NF-κB (nuclear factor kappa B) pathway. nih.gov In vivo studies have confirmed these effects, showing that 4-hydroxycoumarin can reduce paw edema induced by carrageenan. mdpi.com

Derivatives such as 4-hydroxy-7-methoxycoumarin (B561722) have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govdntb.gov.ua This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govdntb.gov.ua The anti-inflammatory actions are exerted by downregulating NF-κB activation and decreasing the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are components of the MAPK signaling pathway. nih.govdntb.gov.uamdpi.com

| Inflammatory Marker/Pathway | Effect of 4-Hydroxycoumarin Derivatives |

| Pro-inflammatory Cytokines (TNF-α) | Significant reduction in levels. nih.govmdpi.com |

| Inflammatory Mediators (NO, PGE2) | Strong reduction in production. nih.govdntb.gov.ua |

| Key Enzymes (iNOS, COX-2) | Decreased expression. nih.govdntb.gov.ua |

| Signaling Pathways (NF-κB, MAPK) | Inhibition of activation/phosphorylation. nih.govnih.govmdpi.com |

Other Pharmacological Profiles

Beyond their anticancer, neuroprotective, and anti-inflammatory activities, derivatives of 4-hydroxycoumarin exhibit a broad spectrum of other pharmacological profiles.

Antidiabetic: Coumarin compounds have been investigated for their potential antidiabetic effects. Mechanisms of action include the inhibition of the α-glucosidase enzyme, which can help lower postprandial glucose levels. nih.gov Additionally, some coumarins may exert beneficial effects by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin (B600854) signaling pathway. nih.gov

Anticonvulsant: Anticonvulsant activity is another recognized pharmacological property of the 4-hydroxycoumarin class of compounds. scielo.br Various derivatives have been synthesized and investigated for their potential to manage seizures. nih.gov

Antihyperlipidemic: Several studies have highlighted the antihyperlipidemic potential of coumarin derivatives. researchgate.net The primary mechanism identified is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govijper.org Both phenolic and coumarinyl 4-thiazolidinone (B1220212) derivatives have shown the ability to inhibit this enzyme, suggesting their potential as lipid-lowering agents. nih.govijper.org

Photoaffinity Labeling: While the coumarin scaffold is versatile, specific research on the application of this compound derivatives in photoaffinity labeling is not extensively detailed in the current body of literature. This remains an area for potential future investigation.

| Pharmacological Profile | Mechanism of Action / Finding |

| Antidiabetic | Inhibition of α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov |

| Anticonvulsant | Recognized as a potential therapeutic application for this class of compounds. scielo.br |

| Antihyperlipidemic | Inhibition of HMG-CoA reductase. nih.govijper.org |

Advanced Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. In the context of 4-Hydroxy-6-benzyloxycoumarin, MD simulations would provide critical insights into its conformational flexibility and how it interacts with biological targets at an atomic level. Such studies are pivotal in understanding its structure-activity relationship (SAR) and in the rational design of new derivatives with enhanced biological activities.

Research in this area would typically involve simulating the coumarin (B35378) derivative in a solvated environment, mimicking physiological conditions. The simulations would track the movements of each atom in the system based on a defined force field, allowing for the exploration of the compound's potential energy surface. This exploration helps identify the most stable conformations (low-energy states) and the energy barriers between them.

Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule, and radius of gyration (Rg) to understand its compactness. Furthermore, analysis of hydrogen bonds and non-bonded interactions over the simulation trajectory reveals the dynamics of how this compound might bind to a protein's active site.

The following tables represent the type of data that would be generated from such a study, based on hypothetical simulations of this compound in different environments or with different biological targets.

Table 1: Conformational Analysis of this compound from a Simulated Trajectory (Note: This data is illustrative and based on typical findings for similar molecules.)

| Conformational State | Dihedral Angle (°C) (C5-C6-O-CH2) | Population (%) | Average Energy (kcal/mol) |

| Conformer A | -60 | 45 | -15.2 |

| Conformer B | 180 | 35 | -14.8 |

| Conformer C | 60 | 20 | -13.5 |

Table 2: Interaction Dynamics of this compound with a Hypothetical Protein Target (Note: This data is illustrative and based on typical findings for similar molecules.)

| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| ASP 102 | Hydrogen Bond | 2.8 | 85 |

| PHE 150 | Pi-Pi Stacking | 3.5 | 70 |

| LEU 88 | Hydrophobic | 4.1 | 65 |

| LYS 100 | Water-Bridged H-Bond | 3.9 | 50 |

These simulations are crucial for drug discovery, providing a dynamic picture of molecular interactions that static methods like docking cannot fully capture. The insights gained from MD simulations would be instrumental in guiding the synthesis of more potent and selective coumarin-based therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for 4 Hydroxy 6 Benzyloxycoumarin Research

Advanced Spectroscopic Characterization for Complex Structural Elucidation

The unambiguous identification of 4-Hydroxy-6-benzyloxycoumarin is achieved through the combined use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons on both the coumarin (B35378) core and the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyloxy ether linkage, the vinylic proton of the pyrone ring, and the hydroxyl proton. The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show characteristic signals for the carbonyl carbon, carbons of the aromatic rings, the methylene carbon of the benzyl group, and the carbons of the pyrone ring.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural insights through fragmentation analysis. Under techniques like Electrospray Ionization (ESI-MS), the molecule can be ionized to produce a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its exact mass. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, yielding characteristic product ions. A plausible fragmentation pathway for this compound would involve the cleavage of the benzyl group, a common fragmentation for benzyl ethers.

A summary of expected NMR spectral data is presented below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~ 10.0 - 11.0 | -OH |

| ~ 7.30 - 7.50 | Benzyl-H |

| ~ 6.80 - 7.20 | Coumarin-H |

| ~ 5.70 | Vinylic-H (C-3) |

| ~ 5.15 | -O-CH₂- |

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination in various matrices. researchgate.net A properly developed and validated HPLC method can separate the main compound from impurities, starting materials, and degradation products. researchgate.netscispace.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for coumarin analysis. scispace.com In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. scispace.com

Method development involves optimizing several parameters to achieve good resolution, sharp peak shape, and a reasonable analysis time. pensoft.net These parameters include:

Column: A C18-packed column is a standard choice for separating moderately polar compounds like this compound. longdom.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often with a small amount of acid like phosphoric or formic acid to ensure sharp peaks for phenolic compounds) is typically used. longdom.orgejgm.co.uk A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities.

Detector: A Photodiode Array (PDA) or UV-Vis detector is commonly used, set at a wavelength where the coumarin chromophore exhibits maximum absorbance (e.g., around 230-320 nm). longdom.orgejgm.co.uk PDA detectors have the added advantage of providing spectral information, which can be used for peak purity assessment. chromatographyonline.com

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and run time. pensoft.net

Once validated, this HPLC method can be used to accurately quantify the amount of this compound by comparing its peak area to that of a certified reference standard.

A typical set of conditions for the analysis is outlined in the table below.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) pensoft.netejgm.co.uk |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water longdom.org |

| Flow Rate | 1.0 mL/min pensoft.netejgm.co.uk |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) ejgm.co.uk |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) longdom.org |

| Injection Volume | 10-20 µL pensoft.net |

Derivatization-Enhanced Detection Strategies in Mass Spectrometry

For trace-level quantification or in complex biological matrices, the sensitivity of mass spectrometry detection can be significantly improved through chemical derivatization. nih.govddtjournal.com This strategy involves chemically modifying a specific functional group on the analyte to enhance its ionization efficiency or to introduce a tag that produces a highly specific and intense signal in the mass spectrometer. nih.gov

For this compound, the reactive phenolic hydroxyl group is an ideal target for derivatization. Common derivatization reactions applicable to phenols include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This increases the volatility and thermal stability of the compound, making it more amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Acylation: Reaction with acylating agents, such as anhydrides (e.g., pentafluoropropionic anhydride) or acyl chlorides. This can improve chromatographic behavior and introduce a specific mass tag for detection. jfda-online.com

Alkylation: Reaction with an alkylating agent to convert the hydroxyl group into an ether.

A derivatization-enhanced detection strategy (DEDS) can be particularly powerful in LC-MS/MS. nih.gov By attaching a permanently charged moiety or a group that is easily ionized, the signal intensity in the mass spectrometer can be increased by several orders of magnitude. For instance, derivatizing the hydroxyl group with a reagent containing a quaternary ammonium (B1175870) group would ensure a strong signal in positive-ion ESI-MS. This approach allows for lower limits of detection (LOD) and quantification (LOQ), which is critical for metabolic or environmental studies.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While spectroscopic methods provide evidence for a proposed structure, Single Crystal X-ray Diffraction (SC-XRD) offers the most definitive proof of molecular structure. uhu-ciqso.esscribd.com This powerful technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsional angles. scribd.comoxcryo.com

The process requires growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. scribd.com The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. ntu.edu.sg By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the exact position of each atom. oxcryo.com

The resulting crystallographic data provides an unambiguous confirmation of the compound's constitution and conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The table below shows representative crystallographic data that would be obtained from an SC-XRD experiment, using data from a related coumarin derivative as an illustrative example. mdpi.com

| Parameter | Value (Illustrative Example) |

| Chemical Formula | C₁₆H₁₂O₄ |

| Formula Weight | 268.26 g/mol |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/c mdpi.com |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| α = 90°, β = X°, γ = 90° | |

| Volume (V) | X ų |

| Density (calculated) | X g/cm³ |

| Bond Lengths | e.g., C=O, C-O, C-C (in Å) mdpi.com |

| Bond Angles | e.g., O-C-C, C-C-C (in °) mdpi.com |

Future Directions and Emerging Research Paradigms

Rational Design and Synthesis of Next-Generation 4-Hydroxy-6-benzyloxycoumarin Analogues

The future of this compound research lies in the rational design and synthesis of new analogues with enhanced efficacy and specificity. The inherent versatility of the coumarin (B35378) nucleus allows for extensive chemical modifications. nih.gov By strategically altering substituents on the coumarin core, researchers can fine-tune the molecule's pharmacological profile. conicet.gov.ar

A key strategy involves the introduction of different functional groups at various positions of the coumarin skeleton to explore their impact on biological activity. conicet.gov.arbiointerfaceresearch.com For instance, the synthesis of 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives has shown potent anticoagulant activity. mdpi.com Similarly, the introduction of a pendant N-methylbenzylamine moiety to a 7-benzyloxycoumarin framework has been explored to enhance acetylcholinesterase (AChE) inhibition. nih.govfrontiersin.org The synthesis of coumarin-hydrazone derivatives has also yielded compounds with promising antiproliferative activity against various cancer cell lines. nih.gov

Future research will likely focus on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach has already proven successful in developing dual-target inhibitors, such as those targeting both monoamine oxidase B (MAO-B) and AChE for potential Alzheimer's disease therapy. nih.govacs.org The design of such multi-target directed ligands is a growing area of interest. onlinejbs.com

Table 1: Examples of Synthesized 4-Hydroxycoumarin (B602359) Analogues and their Biological Focus

| Derivative Class | Modification Strategy | Target/Application | Reference(s) |

| 3,3'-Alkylidene bis-6-bromo-4-hydroxycoumarins | Alkylidene linkage at C3 and bromine at C6 | Anticoagulant | mdpi.com |

| 7-Benzyloxycoumarin with N-methylbenzylamine | Addition of N-methylbenzylamine moiety | Acetylcholinesterase (AChE) Inhibition | nih.govfrontiersin.org |

| Coumarin-hydrazone derivatives | Hydrazone linkage | Anticancer | nih.gov |

| 3-Substituted amino-4-hydroxycoumarins | Amino substitution at C3 | Antifungal (Chitin synthase inhibition) | tandfonline.com |

| Biphenyl coumarins | Biphenyl group at C7 benzyloxy position | Antibacterial (DNA helicase inhibition) | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

While 4-hydroxycoumarin derivatives are well-known for their anticoagulant properties, acting as vitamin K antagonists, their therapeutic potential extends far beyond this initial application. mdpi.comewha.ac.kr The diverse biological activities reported for coumarins include anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects. ewha.ac.krnih.govresearchgate.net

Future research will aim to identify and validate novel biological targets for this compound and its analogues. Enzymes are a particularly promising class of targets. For example, coumarin derivatives have been investigated as inhibitors of:

HIV-1 Protease: Essential for viral replication. nih.govnih.gov

Carbonic Anhydrase: Involved in various physiological and pathological processes. acs.orgmdpi.com

β-Glucuronidase: Implicated in the development of some diseases. acs.org

Chitin Synthase: A key enzyme in fungi, making it an attractive target for antifungal agents. tandfonline.com

Replicative DNA Helicase: A target for developing new antibacterial agents. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Key enzymes in the pathology of Alzheimer's disease. nih.govresearchgate.net

The exploration of these targets could lead to the development of this compound-based drugs for a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders. onlinejbs.comnih.gov For instance, the ability of some coumarins to induce apoptosis and inhibit cell proliferation makes them promising candidates for anticancer drug development. nih.gov

Development of Innovative and Sustainable Synthetic Strategies

The increasing demand for coumarin derivatives necessitates the development of more efficient and environmentally friendly synthetic methods. eurekalert.org Traditional synthesis methods often involve hazardous solvents, harsh catalysts, and long reaction times, leading to significant chemical waste. eurekalert.orgbenthamdirect.com

Green chemistry principles are being increasingly applied to coumarin synthesis. eurekalert.org These innovative approaches include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. jetir.org

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, minimizes waste. benthamdirect.comrsc.orgacs.org

Mechanochemistry: Using mechanical force, such as grinding or ball milling, to drive chemical reactions offers a solvent-free alternative. rsc.orgtandfonline.com

Use of Greener Catalysts: Replacing hazardous acid catalysts with milder and reusable alternatives, such as methanesulfonic acid or even biocatalysts like fruit juices, is a key focus. rsc.orgespublisher.com

Photoredox Catalysis: This method uses visible light to catalyze reactions, offering a sustainable approach for synthesizing complex molecules like 3-acylmethylated coumarins in aqueous media. acs.org

These sustainable strategies not only reduce the environmental impact of chemical synthesis but can also lead to higher yields, easier purification, and lower costs. benthamdirect.comrsc.org The development of one-pot synthesis protocols further enhances the efficiency of producing coumarin derivatives. acs.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Coumarins

| Feature | Conventional Methods | Green Chemistry Approaches | Reference(s) |

| Energy Source | Thermal heating | Microwaves, Ultrasound, Mechanical force (milling) | eurekalert.orgjetir.orgrsc.org |

| Solvents | Often hazardous organic solvents | Solvent-free, Water, Deep eutectic solvents | eurekalert.orgrsc.orgacs.org |

| Catalysts | Strong, often hazardous acids (e.g., sulfuric acid) | Mild acids, Ionic liquids, Biocatalysts (e.g., fruit juice) | benthamdirect.comrsc.orgespublisher.com |

| Reaction Time | Often long | Significantly shorter | benthamdirect.com |

| Waste Generation | High | Minimized | eurekalert.org |

| Efficiency | Variable yields, complex purification | Often higher yields, simpler workup | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Coumarin Drug Discovery

The convergence of artificial intelligence (AI) and pharmaceutical sciences is set to revolutionize coumarin drug discovery. apacsci.comresearchgate.net AI, particularly machine learning (ML) and deep learning (DL), offers powerful tools to accelerate and refine the entire process, from initial design to predicting pharmacological profiles. apacsci.comnih.gov

AI can be instrumental in several key areas:

Generative Chemistry: AI algorithms can design novel, synthetically accessible coumarin analogues with optimized structural features for specific biological targets. apacsci.comresearchgate.net

In Silico Screening and Docking: AI-enhanced molecular docking can more accurately predict the binding interactions between coumarin derivatives and their target proteins, helping to prioritize candidates for synthesis and testing. biointerfaceresearch.comonlinejbs.comapacsci.com This approach has been used to identify potential coumarin-based inhibitors for targets like VEGFR-2 and enzymes involved in Alzheimer's disease. onlinejbs.comresearchgate.net

Predictive Modeling: ML models can predict the bioactivity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new coumarin compounds, reducing the time and cost associated with experimental screening. nih.govapacsci.com

Retrosynthetic Analysis: AI can assist in planning the most efficient synthetic routes for complex coumarin derivatives, overcoming challenges in traditional multi-step protocols. researchgate.netresearchgate.net

By leveraging vast datasets from public databases and cheminformatics platforms, AI can identify meaningful patterns and accelerate the transformation of chemical innovation into therapeutic reality. apacsci.comresearchgate.net While challenges like data quality and algorithm interpretability remain, the synergy between AI and coumarin research presents an exciting frontier with immense promise for discovering the next generation of drugs. apacsci.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.